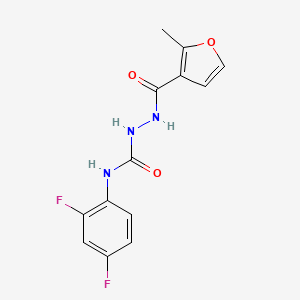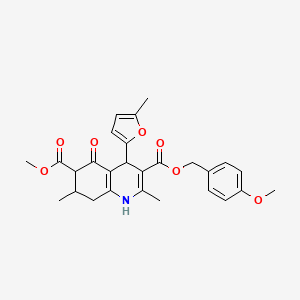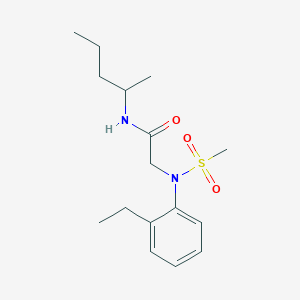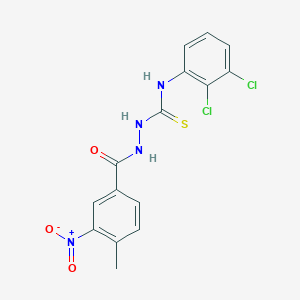
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
描述
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, also known as DFH-3, is a chemical compound that has been widely studied for its potential applications in various fields of science. DFH-3 is a hydrazine derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it has been shown to interact with a number of different molecular targets, including enzymes and receptors. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to interact with various receptors, including the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the proliferation and migration of cancer cells. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has a number of advantages for use in lab experiments, including its high purity and stability, and its ability to interact with a range of molecular targets. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and characterization.
未来方向
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis and characterization, and the elucidation of its mechanism of action. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide may also have potential applications in other fields of science, such as materials science and catalysis, and further research in these areas may lead to the development of new technologies and materials.
科学研究应用
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-11-3-2-8(14)6-10(11)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKWXCPWSQYDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4115459.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115473.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4115488.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115489.png)
![N-(2,3-dimethylphenyl)-2-{[(6-methoxy-2-naphthyl)oxy]acetyl}hydrazinecarboxamide](/img/structure/B4115494.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115508.png)



![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)

![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)